![molecular formula C19H27N5O3 B14955983 N-[2-(2-methoxyphenoxy)ethyl]-2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B14955983.png)
N-[2-(2-methoxyphenoxy)ethyl]-2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]acetamide
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Overview
Description
N-[2-(2-methoxyphenoxy)ethyl]-2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a methoxyphenoxy group, a tetraazolylmethyl group, and a cyclohexylacetamide moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-methoxyphenoxy)ethyl]-2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:
Formation of the Methoxyphenoxy Intermediate: This step involves the reaction of 2-methoxyphenol with an appropriate alkylating agent to form the 2-(2-methoxyphenoxy)ethyl intermediate.
Synthesis of the Tetraazolylmethyl Intermediate: This step involves the formation of the 1-(1H-1,2,3,4-tetraazol-1-ylmethyl) group through a cyclization reaction using azide and alkyne precursors.
Coupling Reaction: The final step involves coupling the methoxyphenoxy intermediate with the tetraazolylmethyl intermediate in the presence of a cyclohexylacetamide derivative under suitable reaction conditions, such as the use of a base and a solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-methoxyphenoxy)ethyl]-2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group under strong oxidizing conditions.
Reduction: The tetraazolyl group can be reduced to form an amine or other nitrogen-containing functional groups.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like sodium hydride (NaH) or sodium methoxide (NaOMe) in aprotic solvents.
Major Products
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and molecular interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[2-(2-methoxyphenoxy)ethyl]-2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
N-[2-(2-methoxyphenoxy)ethyl]-2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]acetamide can be compared with other similar compounds, such as:
N-[2-(2-hydroxyphenoxy)ethyl]-2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]acetamide: Similar structure but with a hydroxyl group instead of a methoxy group.
N-[2-(2-methoxyphenoxy)ethyl]-2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]propionamide: Similar structure but with a propionamide group instead of an acetamide group.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Biological Activity
N-[2-(2-methoxyphenoxy)ethyl]-2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The molecular formula of this compound is C20H28N4O3, with a molecular weight of approximately 372.47 g/mol. Its structure features a methoxyphenoxy group and a tetraazole moiety, which are critical for its biological activity.
Biological Activity Overview
This compound exhibits various biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may have antimicrobial properties against specific bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis.
- Anti-inflammatory Effects : Research indicates that the compound may inhibit pro-inflammatory cytokines, potentially making it useful in treating inflammatory diseases.
- Cytotoxicity against Cancer Cells : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The exact pathways involved are under investigation but may include the activation of caspases and modulation of Bcl-2 family proteins.
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways relevant to inflammation and cancer progression.
- Receptor Modulation : It may interact with various receptors (e.g., estrogen receptors), leading to downstream effects on gene expression related to cell growth and inflammation.
- Oxidative Stress Induction : The compound could increase reactive oxygen species (ROS) levels in cells, promoting apoptosis in cancer cells while exerting cytotoxic effects on pathogens.
Case Studies
A selection of studies provides insight into the biological activity of this compound:
Properties
Molecular Formula |
C19H27N5O3 |
---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
N-[2-(2-methoxyphenoxy)ethyl]-2-[1-(tetrazol-1-ylmethyl)cyclohexyl]acetamide |
InChI |
InChI=1S/C19H27N5O3/c1-26-16-7-3-4-8-17(16)27-12-11-20-18(25)13-19(9-5-2-6-10-19)14-24-15-21-22-23-24/h3-4,7-8,15H,2,5-6,9-14H2,1H3,(H,20,25) |
InChI Key |
XCRXDYBNFWKJGQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OCCNC(=O)CC2(CCCCC2)CN3C=NN=N3 |
Origin of Product |
United States |
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